Cas no 391867-76-8 (N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a specialized organic compound featuring a benzamide core with chlorinated aromatic and pyrrolidinedione substituents. Its structural complexity confers high selectivity in biochemical interactions, making it valuable for targeted applications in medicinal chemistry and pharmaceutical research. The presence of electron-withdrawing chloro and carbonyl groups enhances reactivity, while the pyrrolidinedione moiety contributes to its stability and binding affinity. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined chemical properties ensure reproducibility in research settings, supporting investigations into structure-activity relationships and drug development.
N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide structure
391867-76-8 structure
Product Name:N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:391867-76-8
MF:C24H16Cl2N2O4
MW:467.300844192505
CID:6089699
PubChem ID:4172717
Update Time:2025-05-20

N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • Benzamide, N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)-
    • Oprea1_717776
    • AKOS024578159
    • 391867-76-8
    • F0466-0044
    • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • Inchi: 1S/C24H16Cl2N2O4/c25-15-8-9-20(18(13-15)23(31)17-6-1-2-7-19(17)26)27-24(32)14-4-3-5-16(12-14)28-21(29)10-11-22(28)30/h1-9,12-13H,10-11H2,(H,27,32)
    • InChI Key: IWUURRFWRTVADQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1C(=O)C1=CC=CC=C1Cl)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Computed Properties

  • Exact Mass: 466.0487124g/mol
  • Monoisotopic Mass: 466.0487124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 83.6Ų

N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

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Additional information on N-4-chloro-2-(2-chlorobenzoyl)phenyl-3-(2,5-dioxopyrrolidin-1-yl)benzamide

N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide: A Comprehensive Overview

N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide (CAS No. 391867-76-8) is a highly specialized organic compound with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic applications, particularly in the development of novel drug candidates targeting specific biological pathways.

The molecular structure of N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide is characterized by a complex arrangement of functional groups. The presence of multiple chlorine atoms and a benzamide moiety contributes to its stability and bioavailability. The 2,5-dioxopyrrolidine ring further enhances its ability to interact with biological targets, making it a valuable molecule for drug design.

Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient methods to synthesize N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide, ensuring high purity and scalability for potential large-scale production. These advancements have been documented in peer-reviewed journals, emphasizing the importance of this compound in modern medicinal chemistry.

From a pharmacological perspective, N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin-1-yil)Benzamide exhibits remarkable activity in vitro and in vivo models. Studies have demonstrated its ability to modulate key enzymes and receptors involved in various disease states, including inflammation and neurodegenerative disorders. Its selectivity and potency make it a strong candidate for further preclinical testing.

The structural versatility of this compound also lends itself to modifications that could enhance its therapeutic profile. Researchers are exploring analogs with varying substituents to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). These efforts are supported by cutting-edge computational tools that predict molecular behavior with high accuracy.

In conclusion, N-4-Chloro-2-(2-Chlorobenzoyl)phenyl-3-(2,5-Dioxopyrrolidin--1-yil)Benzamide (CAS No. 391867--76--8) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique chemical properties and promising biological activity position it as a key player in the development of next-generation therapeutics. Continued research into this compound will undoubtedly yield further insights into its potential applications in medicine.

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